

Characterization of 2-Aminoxyethyliminodiacetic Acid Hydrochloride Bioconjugates: Application Notes and Protocols

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Compound of Interest

Compound Name:	2-Aminoxyethyliminodiacetic acid hydrochloride
CAS No.:	156491-84-8
Cat. No.:	B569155

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This document provides detailed application notes and protocols for the synthesis and characterization of bioconjugates utilizing **2-aminoxyethyliminodiacetic acid hydrochloride**. This aminoxy linker enables the formation of a stable oxime bond with an aldehyde or ketone on a target biomolecule, a cornerstone of modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction

The precise and stable linkage of molecules to biologics is critical for the development of targeted therapeutics and diagnostics. Aminoxy-based bioconjugation, which forms a robust oxime bond, offers a highly specific and reliable method for creating such conjugates.[1] This approach is particularly advantageous for the site-specific modification of biomolecules, such as antibodies, allowing for the production of homogeneous conjugates with well-defined drug-to-antibody ratios (DARs).[2]

The core principle involves the reaction of the aminoxy group with a carbonyl group (aldehyde or ketone) on the biomolecule.[3] A common strategy for introducing aldehydes onto an antibody is the mild oxidation of the carbohydrate moieties present in the Fc region using sodium periodate (NaIO_4).[2] This site-specific modification preserves the integrity of the antigen-binding domains. The subsequent reaction with an aminoxy-functionalized molecule, such as a cytotoxic drug linker, proceeds efficiently under mild acidic conditions to form a stable oxime linkage.[4]

Data Presentation

The following tables summarize key quantitative data and recommended conditions for the synthesis and characterization of aminoxy-linked bioconjugates.

Table 1: Recommended Reaction Conditions for Antibody-Aminoxy Conjugation

Parameter	Recommended Value	Purpose
Antibody Concentration	5-10 mg/mL	Optimal for reaction kinetics.[5]
Sodium Periodate (NaIO ₄) Concentration	1-10 mM	Controlled oxidation of antibody glycans.[5]
Oxidation Reaction pH	5.5 - 6.0	Favors selective oxidation of vicinal diols.
Oxidation Temperature	4°C (on ice)	Minimizes potential protein degradation.
Oxidation Time	10-30 minutes	Sufficient for aldehyde generation.[2]
Aminoxy Linker Molar Excess	10-50 fold	Drives the ligation reaction to completion.[6]
Ligation Reaction pH	4.5 - 7.0	Optimal for oxime bond formation.[1]
Ligation Temperature	Room Temperature or 37°C	Balances reaction rate and protein stability.[6]
Ligation Time	2-24 hours	Ensures complete conjugation. [6]
Aniline Catalyst (optional)	1-100 mM	Increases the rate of oxime formation.[6]

Table 2: Comparative Stability of Bioconjugation Linkages

Linkage Type	Bond Formed	Relative Hydrolytic Stability	Key Advantages	Key Disadvantages
Oxime	C=N-O	High	Highly stable across a broad pH range; chemoselective reaction.[7]	Can have slower reaction kinetics at neutral pH without a catalyst.[8]
Hydrazone	C=N-NH	Moderate	Reversible under acidic conditions, useful for lysosomal release.	Less stable than oximes at physiological pH. [8]
Thioether	C-S	Very High	Very stable bond formed via well-established maleimide chemistry.	Potential for off-target reactions with endogenous thiols.
Amide	C(O)-NH	Very High	Extremely stable.	Formation often requires less chemoselective activation steps.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody via Periodate Oxidation

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of an antibody.

Materials:

- Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

- Sodium periodate (NaIO_4)
- Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[2]
- Quenching Solution: Ethylene glycol
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL (20-100 μM for IgG).[2] If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.
- Reaction Setup: To your antibody solution, add 1/10th volume of the 10X Reaction Buffer. Prepare a fresh 100 mM stock solution of NaIO_4 in deionized water. Add 1/10th volume of the NaIO_4 stock solution to the antibody solution.[2]
- Oxidation: Incubate the reaction mixture for 10-30 minutes at room temperature or on ice, protected from light.[2]
- Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[2]
- Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess periodate and quenching agent.

Protocol 2: Oxime Ligation of 2-Aminoxyethyliminodiacetic Acid Hydrochloride to an Aldehyde-Modified Antibody

This protocol details the conjugation of the aminoxy linker to the generated aldehyde groups on the antibody.

Materials:

- Oxidized antibody from Protocol 1
- **2-Aminoxyethyliminodiacetic acid hydrochloride** (or other aminoxy-functionalized payload/linker)
- Conjugation Buffer: 0.1 M Sodium Acetate or Phosphate buffer, pH 4.5-7.0[1]
- Aniline (optional catalyst)
- Purification system (e.g., SEC or HIC)

Procedure:

- Reagent Preparation: Dissolve the **2-aminoxyethyliminodiacetic acid hydrochloride** or your aminoxy-containing molecule in the Conjugation Buffer.
- Ligation Reaction: Add a 10- to 50-fold molar excess of the aminoxy reagent to the solution of the oxidized antibody.[1] If using a catalyst, add aniline to a final concentration of 1-100 mM.[6]
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[6] The reaction progress can be monitored by analytical HPLC.
- Purification: Purify the resulting bioconjugate from excess reagents using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[4]

Protocol 3: Characterization of the Bioconjugate

This section outlines key analytical methods for characterizing the final bioconjugate.

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

- Principle: HIC separates molecules based on hydrophobicity. The addition of a drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[4]

- Method:
 - Use an HIC column (e.g., Butyl or Phenyl).
 - Employ a mobile phase gradient from high salt concentration (e.g., ammonium sulfate) to low salt concentration.
 - Monitor the elution profile at 280 nm. Different peaks correspond to ADCs with different DAR values.
 - The average DAR is calculated from the relative area of each peak.[\[4\]](#)

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

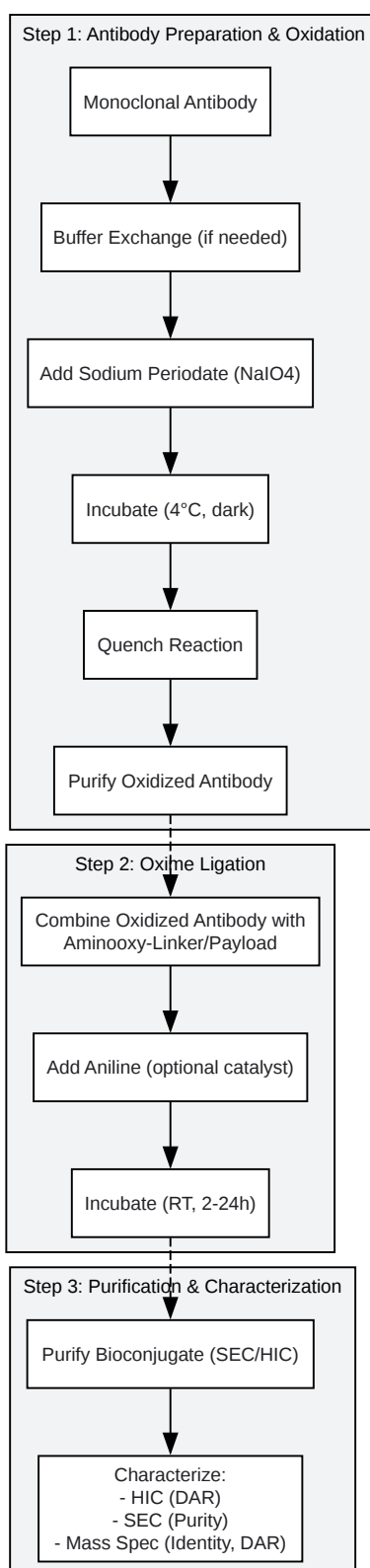
- Principle: SEC separates molecules based on their size. It is used to quantify the amount of monomer, aggregates, and fragments.[\[4\]](#)
- Method:
 - Use an SEC column suitable for protein separation.
 - Elute the sample in a non-denaturing mobile phase (e.g., PBS).
 - The main peak represents the monomeric conjugate. Earlier eluting peaks are aggregates, and later eluting peaks are fragments.[\[4\]](#)

3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS)

- Principle: MS measures the mass-to-charge ratio to determine the precise molecular weight of the conjugate species, confirming successful conjugation and providing an accurate DAR.[\[4\]](#)
- Method (Intact Mass Analysis):
 - Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with a reversed-phase column (e.g., C4).

- Deconvolute the raw mass spectra to obtain the zero-charge mass of the different conjugate species.
- Calculate the average DAR based on the relative abundance of each detected species.[9]

Visualizations



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Caption: Experimental workflow for bioconjugate synthesis.

Caption: Chemical reaction of oxime ligation.

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